4-[(4-Methoxyphenyl)sulfanyl]-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline
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Overview
Description
4-[(4-METHOXYPHENYL)SULFANYL]-1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALINE is a compound belonging to the class of triazoloquinoxalines. These compounds are known for their diverse biological activities, including antiviral, antimicrobial, and anticancer properties .
Preparation Methods
The synthesis of 4-[(4-METHOXYPHENYL)SULFANYL]-1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALINE typically involves aromatic nucleophilic substitution reactions. One common method involves the reaction of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with various amines and triazole-2-thiol under specific conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Aromatic nucleophilic substitution is a key reaction in its synthesis.
Common reagents used in these reactions include triazole-2-thiol, various amines, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(4-METHOXYPHENYL)SULFANYL]-1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing other biologically active compounds.
Biology: Studied for its potential antiviral and antimicrobial activities.
Medicine: Investigated for its anticancer properties and potential therapeutic applications.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, its antiviral activity may be attributed to the inhibition of viral replication enzymes, while its antimicrobial properties could be due to the disruption of bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar compounds include other triazoloquinoxalines and their derivatives. These compounds share a common triazoloquinoxaline core but differ in their substituents, which can significantly affect their biological activities. For example, compounds with different substituents on the triazole or quinoxaline rings may exhibit varying degrees of antiviral or antimicrobial activities .
Properties
Molecular Formula |
C17H14N4OS |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)sulfanyl-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline |
InChI |
InChI=1S/C17H14N4OS/c1-11-19-20-16-17(23-13-9-7-12(22-2)8-10-13)18-14-5-3-4-6-15(14)21(11)16/h3-10H,1-2H3 |
InChI Key |
DAHIPKKYILSPCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1C3=CC=CC=C3N=C2SC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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